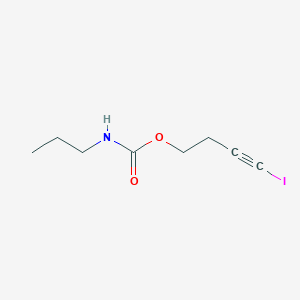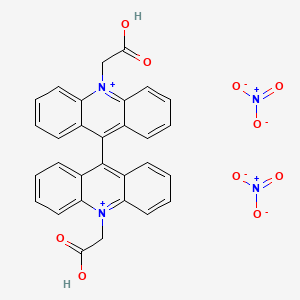
10,10'-Bis(carboxymethyl)-9,9'-biacridin-10-ium dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate is a complex organic compound with the molecular formula C30H22N4O10. This compound is known for its unique structure, which includes two acridine units connected by a carboxymethyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate typically involves multiple steps. One common method includes the reaction of acridine derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is employed in studies involving DNA intercalation and fluorescence. In medicine, it has potential applications in drug development and diagnostic assays. In industry, it is used in the production of dyes and pigments due to its unique optical properties.
Mecanismo De Acción
The mechanism of action of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated by the compound’s unique chemical structure and electronic properties.
Comparación Con Compuestos Similares
10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate can be compared with other similar compounds such as 10,10’-Dimethyl-9,9’-biacridinium dinitrate and 10,10’-Bis[3-carboxypropyl]-9,9’-acridinium dinitrate. These compounds share similar structural features but differ in their substituents and chemical properties. The uniqueness of 10,10’-Bis(carboxymethyl)-9,9’-biacridin-10-ium dinitrate lies in its specific carboxymethyl groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
174569-83-6 |
|---|---|
Fórmula molecular |
C30H22N4O10 |
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
2-[9-[10-(carboxymethyl)acridin-10-ium-9-yl]acridin-10-ium-10-yl]acetic acid;dinitrate |
InChI |
InChI=1S/C30H20N2O4.2NO3/c33-27(34)17-31-23-13-5-1-9-19(23)29(20-10-2-6-14-24(20)31)30-21-11-3-7-15-25(21)32(18-28(35)36)26-16-8-4-12-22(26)30;2*2-1(3)4/h1-16H,17-18H2;;/q;2*-1/p+2 |
Clave InChI |
YOPRZSFGMVRVLA-UHFFFAOYSA-P |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2CC(=O)O)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)CC(=O)O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
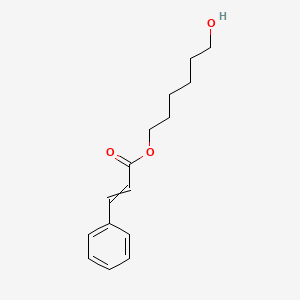
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)

![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
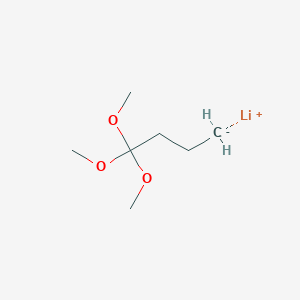
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
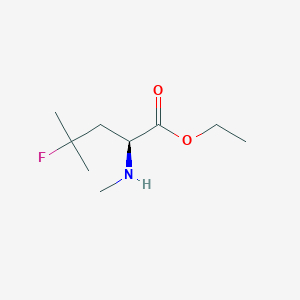
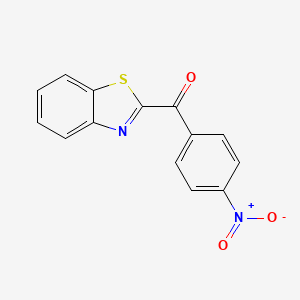
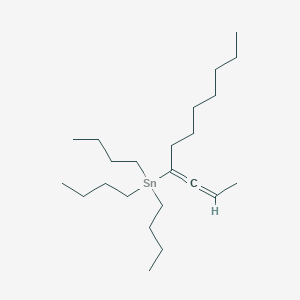
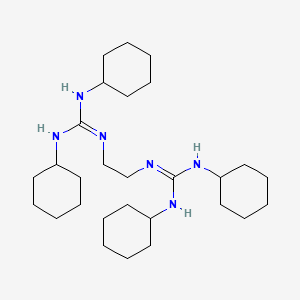
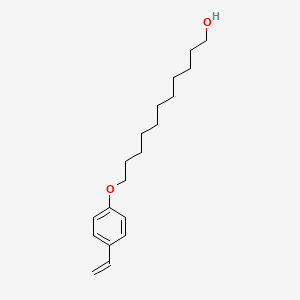
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
